molecular formula C22H26N2O3 B155288 Vinpocetine N-Oxide CAS No. 109741-24-4

Vinpocetine N-Oxide

Cat. No.: B155288
CAS No.: 109741-24-4
M. Wt: 366.5 g/mol
InChI Key: NCCRKORMLQOQIJ-ZZNRJTPNSA-N
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Description

Vinpocetine N-Oxide is a derivative of vinpocetine, a synthetic compound derived from the vinca alkaloid vincamine. Vinpocetine is known for its neuroprotective and cognitive-enhancing properties. This compound retains many of these properties while also exhibiting unique chemical and biological characteristics that make it a subject of interest in various scientific fields.

Mechanism of Action

Target of Action

Vinpocetine N-Oxide primarily targets Phosphodiesterase enzyme 1 (PDE-1) and Nuclear Factor Kappa B (NF-κB) . PDE-1 is an enzyme that plays a crucial role in cellular signal transduction by regulating the intracellular concentrations of cyclic nucleotides . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

Mode of Action

This compound exerts its effects by inhibiting the expression of NF-κB and PDE-1 . By inhibiting PDE-1, it increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain . The inhibition of NF-κB results in anti-inflammatory effects .

Biochemical Pathways

The inhibition of PDE-1 by this compound leads to an increase in cAMP/cGMP signaling in the dopaminergic neurons of the substantia nigra . This results in antioxidant effects (increasing cAMP) and anti-inflammatory effects (augmentation of cGMP), which reduce neurotoxicity and development of motor severity in Parkinson’s disease . Additionally, this compound has been shown to protect against cerebral ischemia/reperfusion injury via Connexin 43 phosphorylation by activating the PI3K/AKT pathway .

Pharmacokinetics

The main and active metabolite of Vinpocetine is Apovincaminic Acid (AVA). Due to the scarce information on AVA pharmacokinetics, a population pharmacokinetic model for AVA has been proposed based on a study in healthy volunteers with three different formulations of Vinpocetine .

Result of Action

This compound has protective and restorative effects against neuronal injury by reducing neuroinflammation, improving synaptic plasticity, and enhancing cerebral blood flow . It protects dopaminergic neurons by reducing oxidative stress, lipid peroxidation, glutamate neurotoxicity, and regulation of Ca+2 overloads . It can alleviate neuropathology through its anti-inflammatory, antioxidant, antiapoptotic, and neurogenic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, oxidative degradation can lead to the formation of N-Oxide Impurity . .

Biochemical Analysis

Biochemical Properties

Vinpocetine N-Oxide, like its parent compound Vinpocetine, is known to interact with several enzymes and proteins. It is a potent inhibitor of phosphodiesterase enzyme 1 (PDE-1) . This interaction plays a crucial role in its biochemical reactions, leading to its anti-inflammatory and antioxidant effects .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to have neuroprotective effects, reducing neuroinflammation and improving synaptic plasticity . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits the expression of nuclear factor kappa B (NF-κB) and phosphodiesterase enzyme 1 (PDE-1), leading to its anti-inflammatory and antioxidant effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. While specific data on this compound’s stability, degradation, and long-term effects on cellular function are limited, studies on Vinpocetine suggest that it has long-lasting effects on reducing neuroinflammation and improving synaptic plasticity .

Dosage Effects in Animal Models

In animal models, the effects of this compound likely vary with different dosages. For instance, in a rat model of Alzheimer’s disease, Vinpocetine was administered at a dosage of 4 mg/kg for 30 days, showing significant neuroprotective effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. Its inhibition of PDE1 improves cyclic adenosine monophosphate (cAMP)/cyclic guanosine monophosphate (cGMP) signaling . This could also include effects on metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely similar to that of Vinpocetine. Vinpocetine is known to easily cross the blood-brain barrier into brain tissue , suggesting that this compound may also be transported and distributed effectively within the brain.

Subcellular Localization

For instance, Vinpocetine has been shown to have effects on mitochondria , suggesting that this compound may also localize in this subcellular compartment and affect its activity or function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Vinpocetine N-Oxide typically involves the oxidation of vinpocetine. One common method is the use of hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the selective oxidation of the nitrogen atom in vinpocetine to form the N-oxide derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of high-quality this compound.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation reactions, potentially forming more oxidized derivatives.

    Reduction: The N-oxide group can be reduced back to the original amine group under specific conditions.

    Substitution: The N-oxide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium tungstate, and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Further oxidized derivatives of this compound.

    Reduction: Vinpocetine.

    Substitution: Substituted derivatives of this compound with various functional groups.

Scientific Research Applications

Vinpocetine N-Oxide has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study oxidation and reduction reactions.

    Biology: Investigated for its potential neuroprotective and cognitive-enhancing effects.

    Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

    Industry: Utilized in the development of new pharmaceuticals and dietary supplements.

Comparison with Similar Compounds

    Vinpocetine: The parent compound, known for its neuroprotective and cognitive-enhancing effects.

    Apovincaminic Acid: A metabolite of vinpocetine with similar but less potent effects.

    Vincamine: The natural alkaloid from which vinpocetine is derived.

Uniqueness of Vinpocetine N-Oxide: this compound stands out due to its enhanced antioxidant properties and potential for further chemical modifications. The presence of the N-oxide group allows for unique interactions with biological targets and offers opportunities for the development of new derivatives with improved therapeutic profiles.

Properties

IUPAC Name

ethyl (15S,19S)-15-ethyl-11-oxido-1-aza-11-azoniapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-3-22-11-7-12-24(26)13-10-16-15-8-5-6-9-17(15)23(19(16)20(22)24)18(14-22)21(25)27-4-2/h5-6,8-9,14,20H,3-4,7,10-13H2,1-2H3/t20-,22+,24?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCRKORMLQOQIJ-ZZNRJTPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC[N+]3(C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]12CCC[N+]3([C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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